molecular formula C37H28N2O6 B1390381 Di-Fmoc-3,4-diaminobenzoic acid CAS No. 345958-22-7

Di-Fmoc-3,4-diaminobenzoic acid

Cat. No. B1390381
CAS RN: 345958-22-7
M. Wt: 596.6 g/mol
InChI Key: SULLCIOIUDBVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Fmoc-3,4-diaminobenzoic acid is a chemical compound with the molecular formula C37H28N2O6 and a molecular weight of 596.63 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

The synthesis of cyclic peptides, which are adapted for microwave-assisted solid-phase peptide synthesis, relies on the linker this compound . The protocol demonstrates the use of Gly, Ser, Arg, and Ile as C-terminal amino acids . Following synthesis, an N-acylurea moiety is generated at the C-terminal of the peptide . The resin-bound acylurea peptide is then deprotected and cleaved from the resin . The fully deprotected peptide undergoes thiolysis in an aqueous buffer, generating the thioester in situ . Ultimately, the head-to-tail cyclized peptide is obtained via native chemical ligation .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted boiling point of 745.02°C at 760 mmHg , and a predicted density of 1.39 g/cm3 . It should be stored at 4°C .

Scientific Research Applications

Applications in Peptide Synthesis and Chemical Protein Synthesis

Di-Fmoc-3,4-diaminobenzoic acid, known for its role in peptide synthesis, has been identified as a key molecule in the synthesis of peptide thioesters using Fmoc chemistry. It's particularly noted for its ability to facilitate the efficient synthesis of peptide thioesters and for the optional attachment of a solubility tag at the C-terminus. However, it requires careful protection of the ortho-amine to ensure contamination-free peptide synthesis. Innovations like the introduction of Boc-protected Dbz have been crucial in preventing side reactions like benzimidazolinone formation, ensuring clean peptide o-aminoanilides suitable for the total chemical synthesis of proteins (Mannuthodikayil et al., 2019).

Advancements in Microwave-Assisted Peptide Synthesis

The molecule has also been central in developments related to microwave-assisted peptide synthesis. The introduction of the 4-amino-3-nitrobenzoic acid [Dbz(NO2)] linker, based on the structure of Dawson’s 3,4-diaminobenzoic acid (Dbz) linker designed for Fmoc solid-phase peptide-thioester synthesis, signifies a noteworthy advancement. This linker, convertible into the Dbz linker by on-resin reduction post-protected peptide resin construction, shows great promise in preventing side reactions during microwave-assisted synthesis of Gly-rich peptides (Tsuda et al., 2017).

Role in Solid-Phase Synthesis of Functional Molecules

Additionally, this compound has been utilized in the solid-phase synthesis of various functional molecules, highlighting its versatility. One notable application is in the synthesis of 3-alkyl-2-arylamino-3,4-dihydroquinazolines using an N-Fmoc-β-amino-2-nitrobenzenepropanoic acid scaffold. This methodology demonstrates the molecule's utility in constructing complex structures with potential pharmaceutical applications (Song et al., 2004).

Safety and Hazards

Di-Fmoc-3,4-diaminobenzoic acid should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . In case of ingestion, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

Future Directions

The development of synthetic methodologies for cyclic peptides, including those involving Di-Fmoc-3,4-diaminobenzoic acid, is driven by the discovery of cyclic peptide drug scaffolds . There is always room for new methods to modify the existing methods to improve yield, purity, and synthesis time . The current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers .

Biochemical Analysis

Biochemical Properties

Di-Fmoc-3,4-diaminobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of cyclic peptides. It acts as a linker in solid-phase peptide synthesis, facilitating the formation of peptide bonds. The compound interacts with various enzymes and proteins, including HBTU and HATU, which are coupling reagents used in peptide synthesis . These interactions are essential for the efficient formation of peptide chains and the subsequent cyclization of peptides.

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of cyclic peptides, which can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can lead to the production of bioactive peptides that interact with cellular receptors and enzymes, thereby influencing cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in solid-phase peptide synthesis. The compound binds to the resin and facilitates the attachment of amino acids to form peptide chains. It undergoes deprotection and cleavage reactions, generating thioesters in situ, which are crucial for the cyclization of peptides. This process involves the formation of N-acylurea moieties and subsequent thiolysis, leading to the production of cyclic peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at 4°C and has a predicted boiling point of 745.02°C at 760 mmHg . Over time, the stability and degradation of the compound can influence its effectiveness in peptide synthesis. Long-term studies have shown that the compound maintains its activity and function in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism . Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the cyclization of peptides. The compound’s role in these pathways can influence metabolic flux and metabolite levels, contributing to the efficient synthesis of bioactive peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis. The compound’s distribution within cells is crucial for its role in facilitating the formation of cyclic peptides .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity in peptide synthesis. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its effective function. The subcellular localization of the compound is essential for its role in the synthesis of bioactive peptides and the modulation of cellular activities .

properties

IUPAC Name

3,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28N2O6/c40-35(41)22-17-18-33(38-36(42)44-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)34(19-22)39-37(43)45-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-19,31-32H,20-21H2,(H,38,42)(H,39,43)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULLCIOIUDBVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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